Cas no 1359956-12-9 (PI3K-IN-31)

PI3K-IN-31 is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K), a critical signaling enzyme in cancer pathways. It exhibits low nanomolar affinity and high selectivity for PI3K, making it an ideal tool for investigating PI3K-mediated signaling in vitro. PI3K-IN-31 is particularly useful for studying cancer-related signaling pathways and offers a reliable tool for researchers exploring novel therapeutic targets.
PI3K-IN-31 structure
PI3K-IN-31 structure
商品名:PI3K-IN-31
CAS番号:1359956-12-9
MF:C19H23F2N7O3
メガワット:435.42782998085
CID:5147042
PubChem ID:89627797

PI3K-IN-31 化学的及び物理的性質

名前と識別子

    • Ethanol, 2,2'-[[4-[2-(difluoromethyl)-1H-benzimidazol-1-yl]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]imino]bis-
    • PI3K-IN-31
    • HY-143403
    • 1359956-12-9
    • CS-0434891
    • DUFOKEKRNQSOSS-UHFFFAOYSA-N
    • SCHEMBL15029829
    • DA-76860
    • MS-27794
    • 2-[[4-[2-(Difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethanol
    • BDBM50585317
    • CHEMBL5087654
    • インチ: 1S/C19H23F2N7O3/c20-15(21)16-22-13-3-1-2-4-14(13)28(16)19-24-17(26(5-9-29)6-10-30)23-18(25-19)27-7-11-31-12-8-27/h1-4,15,29-30H,5-12H2
    • InChIKey: DUFOKEKRNQSOSS-UHFFFAOYSA-N
    • ほほえんだ: N(CCO)(CCO)C1=NC(N2C(C(F)F)=NC3=CC=CC=C32)=NC(N2CCOCC2)=N1

計算された属性

  • せいみつぶんしりょう: 435.18304395g/mol
  • どういたいしつりょう: 435.18304395g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 11
  • 重原子数: 31
  • 回転可能化学結合数: 8
  • 複雑さ: 555
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 113Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

PI3K-IN-31 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-143403-100mg
PI3K-IN-31
1359956-12-9 99.55%
100mg
¥13000 2023-08-31
MedChemExpress
HY-143403-25mg
PI3K-IN-31
1359956-12-9 99.55%
25mg
¥4800 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T62470-5 mg
PI3K-IN-31
1359956-12-9
5mg
¥7000.00 2023-04-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T62470-100 mg
PI3K-IN-31
1359956-12-9
100MG
¥17500.00 2023-04-08
1PlusChem
1P029MFA-50mg
PI3K-IN-31
1359956-12-9 97%
50mg
$1243.00 2023-12-22
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T62470-5mg
PI3K-IN-31
1359956-12-9
5mg
¥ 7000 2023-09-07
Ambeed
A1601499-5mg
PI3K-IN-31
1359956-12-9 98%
5mg
$130.0 2025-03-04
1PlusChem
1P029MFA-5mg
PI3K-IN-31
1359956-12-9 97%
5mg
$221.00 2023-12-22
MedChemExpress
HY-143403-5mg
PI3K-IN-31
1359956-12-9 99.55%
5mg
¥1300 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T62470-100mg
PI3K-IN-31
1359956-12-9
100mg
¥ 17500 2023-09-07

PI3K-IN-31 関連文献

PI3K-IN-31に関する追加情報

PI3K-IN-31 (CAS No. 1359956-12-9): A Potent and Selective PI3K Inhibitor

PI3K-IN-31, with the CAS number 1359956-12-9, is a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks are a family of lipid kinases that play crucial roles in various cellular processes, including cell growth, proliferation, survival, and metabolism. The dysregulation of PI3K signaling has been implicated in numerous diseases, particularly in cancer and inflammatory disorders. Therefore, the development of specific PI3K inhibitors has become a significant focus in drug discovery and development.

PI3K-IN-31 is designed to target the catalytic subunits of PI3Ks, specifically PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ. Its high selectivity and potency make it a valuable tool for both research and therapeutic applications. Recent studies have highlighted its potential in various preclinical models, demonstrating its efficacy in inhibiting tumor growth and modulating immune responses.

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the pharmacological properties of PI3K-IN-31. The compound exhibited nanomolar IC50 values against all four isoforms of PI3K, with particularly strong activity against PI3Kα (IC50 = 0.8 nM). This high potency is attributed to its unique chemical structure, which allows for efficient binding to the ATP-binding pocket of the kinase domain.

The selectivity profile of PI3K-IN-31 was also extensively characterized. It showed minimal off-target effects on other kinases and proteins, making it a highly specific inhibitor. This selectivity is crucial for minimizing potential side effects in therapeutic applications. Additionally, PI3K-IN-31 demonstrated good pharmacokinetic properties, including favorable oral bioavailability and plasma stability.

In preclinical cancer models, PI3K-IN-31 has shown promising results. It effectively inhibited the growth of various cancer cell lines, including those derived from breast cancer, lung cancer, and leukemia. The compound was also tested in xenograft models, where it significantly reduced tumor size and improved overall survival rates. These findings suggest that PI3K-IN-31 has the potential to be developed into an effective anticancer agent.

Beyond cancer research, PI3K-IN-31 has also been explored for its potential in treating inflammatory diseases. In a study published in the Nature Communications, researchers investigated the effects of PI3K-IN-31 on immune cell function. The compound was found to effectively inhibit the activation and proliferation of T cells and B cells, as well as reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. These results indicate that PI3K-IN-31 could be a promising therapeutic option for autoimmune disorders like rheumatoid arthritis and multiple sclerosis.

The safety profile of PI3K-IN-31 has been evaluated in several preclinical studies. It exhibited low toxicity at therapeutic doses and did not cause significant adverse effects in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in humans.

In conclusion, PI3K-IN-31 (CAS No. 1359956-12-9) is a potent and selective inhibitor of PI3Ks with promising therapeutic potential. Its high potency, selectivity, and favorable pharmacokinetic properties make it a valuable tool for both research and drug development. Ongoing studies continue to explore its applications in various disease contexts, highlighting its significance in the field of medicinal chemistry.

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